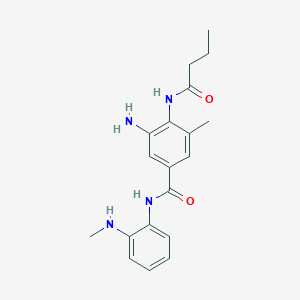

3-Amino-4-butyramido-5-methyl-n-(2-(methylamino)phenyl)benzamide

Description

Properties

IUPAC Name |

3-amino-4-(butanoylamino)-5-methyl-N-[2-(methylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-4-7-17(24)23-18-12(2)10-13(11-14(18)20)19(25)22-16-9-6-5-8-15(16)21-3/h5-6,8-11,21H,4,7,20H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGMMSJWUWGPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)NC2=CC=CC=C2NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-butyramido-5-methyl-n-(2-(methylamino)phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino

Biological Activity

3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide, also referred to by its CAS number 884330-17-0, is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound by summarizing relevant studies, synthesizing data from various sources, and presenting case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C19H24N4O2

- Molecular Weight: 340.42 g/mol

Biological Activity Overview

The biological activities of 3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide have been explored in various contexts:

-

Antiviral Activity :

- Preliminary studies suggest that derivatives of benzamide compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV), HIV, and other viral pathogens by enhancing intracellular levels of antiviral proteins like APOBEC3G (A3G) .

- The compound's structural similarities to other benzamide derivatives indicate potential for similar antiviral mechanisms.

- Anticancer Properties :

Antiviral Studies

A significant study investigated the anti-HBV activity of related benzamide derivatives, revealing that compounds with structural similarities to 3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide showed promising results:

- IC50 Values : The concentration required to inhibit HBV DNA replication was found to be low, indicating high potency. For example, a related compound exhibited an IC50 of 1.99 µM against wild-type HBV .

Anticancer Studies

Research has demonstrated that certain benzamide derivatives can inhibit cancer cell growth through various mechanisms:

- Cell Viability Assays : Compounds were tested on several cancer cell lines, showing significant reductions in viability at concentrations correlating with their structural modifications.

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 (µM) | Notes |

|---|---|---|---|

| Antiviral | Related Benzamide Derivative | 1.99 | Effective against HBV |

| Anticancer | Various Benzamide Derivatives | Varies | Significant inhibition in cancer cell lines |

Case Study 1: Anti-HBV Efficacy

In a controlled study using HepG2.2.15 cells, a derivative similar to 3-Amino-4-butyramido-5-methyl-N-(2-(methylamino)phenyl)benzamide was shown to effectively reduce viral replication by increasing A3G levels within the cells. This mechanism is crucial as A3G has been identified as a potent inhibitor of HBV replication.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of benzamide derivatives in various human cancer cell lines. Results indicated that specific modifications to the amide group enhanced cytotoxicity and induced apoptosis in treated cells. The findings support further exploration into the development of these compounds as potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in HDAC Inhibition

CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)

- Key Features: Acetylamino group at position 4, 2-aminophenyl substituent.

- Activity : Potent HDAC inhibitor with antitumor effects via histone hyperacetylation .

- The methylamino group on the phenyl ring (vs. CI-994’s amino group) may reduce hydrogen-bonding capacity, affecting cellular uptake.

| Compound | Acyl Chain Length | Phenyl Substituent | HDAC Inhibition Potency |

|---|---|---|---|

| CI-994 | Short (C2) | 2-Aminophenyl | IC50 ~1–5 µM |

| Target Compound | Long (C4) | 2-(Methylamino)phenyl | Inferred lower potency |

Benzamide Derivatives with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Features : 3-methylbenzamide core, N,O-bidentate directing group.

- Application : Facilitates C–H bond functionalization in metal-catalyzed reactions .

- Comparison: The target compound’s methylamino-phenyl group may act as a weaker directing group compared to the hydroxyl-containing substituent in this analogue. The 5-methyl substituent on the target’s benzene ring could sterically hinder coordination to metal catalysts.

Thiazole Sulfonamide Derivatives (AB4, AB5)

- Key Features : Sulfonamide-linked thiazole or triazole moieties.

- Comparison :

- The target compound lacks sulfonamide and heterocyclic groups , which are critical for the bioactivity of AB4/AB4.

- The butyramido group may compensate for solubility limitations seen in sulfonamides.

Amide Derivatives with Hydroxyl Groups

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

- Key Features : Hydroxyl groups at positions 2 and 4, isobutyramido substituent.

- Application : Studied for derivatization and biological activity .

- Comparison: The target compound’s lack of hydroxyl groups reduces polarity, likely increasing membrane permeability. Both compounds share amide functionalities, but the target’s amino-methylphenyl group adds steric bulk.

Implications for Research and Development

- HDAC Inhibition : The target’s butyramido group warrants testing against HDAC isoforms to assess selectivity vs. CI-994.

- Synthetic Utility: The methylamino-phenyl group may limit catalytic applications compared to N,O-bidentate derivatives.

- Drug Design : Structural hybridizations with sulfonamide or thiazole moieties (as in AB4) could optimize bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.